Tert-butyl N-(2-isocyanoethyl)carbamate
Overview
Description
Tert-butyl N-(2-isocyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2. It is known for its use in various chemical reactions and applications, particularly in organic synthesis. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to an isocyanoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(2-isocyanoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butylamine with chloroform in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in dichloromethane under reflux conditions . The resulting product is then purified through distillation and extraction techniques.
Industrial Production Methods
Industrial production of tert-butyl 2-isocyanoethylcarbamate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-isocyanoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although it is generally resistant to oxidation due to the absence of hydrogen atoms adjacent to the hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Strong oxidizing agents or reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl N-(2-isocyanoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-isocyanoethylcarbamate involves its interaction with various molecular targets. The carbamate group can form stable complexes with enzymes and proteins, affecting their activity. The isocyanoethyl group can participate in cycloaddition reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Methyl isocyanide
- Phenyl isocyanide
- Cyclohexylisocyanide
Uniqueness
Tert-butyl N-(2-isocyanoethyl)carbamate is unique due to its combination of a tert-butyl group and an isocyanoethyl group, which imparts specific chemical properties and reactivity. Compared to other isocyanides, it offers a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-isocyanoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h5-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPWQDKNHIBIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373776 | |
Record name | tert-Butyl (2-isocyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215254-91-4 | |
Record name | 1,1-Dimethylethyl N-(2-isocyanoethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215254-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-isocyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-isocyanoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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